Carbamic acid, [2-(sulfothio)ethyl]-, C-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) ester, monosodium salt
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Overview
Description
Carbamic acid, [2-(sulfothio)ethyl]-, C-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) ester, monosodium salt is a complex organic compound with the molecular formula C11H9F13NNaO5S2 and a molecular weight of 569.292 g/mol . This compound is characterized by the presence of a carbamic acid moiety linked to a highly fluorinated alkyl chain, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, [2-(sulfothio)ethyl]-, C-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) ester, monosodium salt typically involves the reaction of a fluorinated alcohol with a carbamoyl chloride in the presence of a base. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of supercritical carbon dioxide as a solvent can enhance the reaction efficiency and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfothioethyl group, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbamate group to an amine, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Fluorinated derivatives with different functional groups.
Scientific Research Applications
Carbamic acid, [2-(sulfothio)ethyl]-, C-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) ester, monosodium salt has diverse applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential use in drug delivery systems due to its unique solubility properties.
Industry: Utilized in the production of specialty polymers and coatings that require high chemical resistance.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated alkyl chain can enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the carbamate group can form covalent bonds with nucleophilic residues, leading to enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, [2-(sulfothio)ethyl]-, C-(gamma-omega-perfluoro-C6-9-alkyl) esters, monosodium salts .
- Carbamic acid, [2-(sulfothio)ethyl]-, C-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) ester, sodium salt (1:1) .
Uniqueness
The unique combination of a carbamic acid moiety with a highly fluorinated alkyl chain distinguishes this compound from other carbamates. The presence of multiple fluorine atoms enhances its chemical stability, hydrophobicity, and resistance to metabolic degradation, making it particularly valuable in applications requiring durable and inert materials .
Properties
CAS No. |
82199-07-3 |
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Molecular Formula |
C11H9F13NNaO5S2 |
Molecular Weight |
569.3 g/mol |
IUPAC Name |
sodium;1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-(2-sulfonatosulfanylethylcarbamoyloxy)octane |
InChI |
InChI=1S/C11H10F13NO5S2.Na/c12-6(13,1-3-30-5(26)25-2-4-31-32(27,28)29)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24;/h1-4H2,(H,25,26)(H,27,28,29);/q;+1/p-1 |
InChI Key |
ZDAQGTPZXAALCI-UHFFFAOYSA-M |
Canonical SMILES |
C(COC(=O)NCCSS(=O)(=O)[O-])C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+] |
Origin of Product |
United States |
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